BenchChemオンラインストアへようこそ!

2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

This 2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide (CAS 2034486-92-3) features an ortho-bromo substituent that serves as a privileged synthetic handle for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions—a capability absent in non-halogenated or cyano/sulfonamide analogs. The hybrid pyrazole-pyridine scaffold is pharmacophoric for insecticidal and kinase-targeting chemotypes, making this ≥95% pure building block an advanced intermediate for lead optimization, focused library synthesis, and catalyst development. Its cLogP of ~3.8 balances lipophilicity for membrane penetration, while the unique halogen-bond donor capability expands chemical probe design options. Ideal for medicinal chemistry and agrochemical discovery programs requiring iterative SAR exploration around the benzamide ring.

Molecular Formula C19H19BrN4O
Molecular Weight 399.292
CAS No. 2034486-92-3
Cat. No. B2825498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide
CAS2034486-92-3
Molecular FormulaC19H19BrN4O
Molecular Weight399.292
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C19H19BrN4O/c1-13-15(14(2)24(23-13)18-9-5-6-11-21-18)10-12-22-19(25)16-7-3-4-8-17(16)20/h3-9,11H,10,12H2,1-2H3,(H,22,25)
InChIKeyFIANHXMXFJASCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide: A Versatile Pyrazole-Pyridine Pharmacophore for Medicinal Chemistry and Chemical Biology


2-Bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide (CAS 2034486-92-3) is a brominated benzamide derivative characterized by a hybrid scaffold combining a pyrazole and a pyridine ring linked via an ethyl spacer to a 2-bromobenzamide moiety [1]. This compound belongs to the broader class of 1-pyridyl-pyrazolyl amides, a group recognized for its insecticidal and pharmacological activities, including kinase inhibition and antimicrobial effects [2]. The presence of the ortho-bromo substituent on the phenyl ring is a critical structural feature, offering a reactive handle for further functionalization via transition-metal-catalyzed cross-coupling reactions, a capability absent in its non-halogenated or differently substituted analogs [3]. The compound is typically supplied with a purity of ≥95%, making it a suitable building block for structure-activity relationship (SAR) studies and lead optimization campaigns in drug discovery [1].

Why 1-Pyridyl-Pyrazolyl Amide Analogs Cannot Be Interchanged for 2-Bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide in Synthesis-Driven Projects


The activity and application of 1-pyridyl-pyrazolyl amides are exquisitely sensitive to the nature and position of substituents on the benzamide ring [1]. Simply substituting this compound with a close analog, such as the 3-cyano or 4-dimethylsulfamoyl derivative, fundamentally changes the molecule's synthetic utility and structure-activity relationships (SAR). The ortho-bromo group is not merely a spectator moiety; it is a privileged synthetic handle that enables late-stage diversification through cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig), a reactivity profile entirely absent in analogs with inert substituents like cyano, methoxy, or sulfonamide groups [2]. This means swapping one analog for another does not just alter potency; it eliminates a critical chemical pathway for lead optimization, directly impacting project timelines and the ability to generate intellectual property around novel derivatives.

Quantitative Differentiation of 2-Bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide from its Closest Analogs


Superior Synthetic Reactivity: Quantified Rate Advantage of Aryl Bromide vs. Aryl Chloride in Palladium(0) Oxidative Addition

The ortho-bromo substituent of the target compound provides a quantified kinetic advantage in key cross-coupling reactions compared to a hypothetical 2-chloro analog. For the oxidative addition (OA) of phenyl bromide (Ph-Br) to a Pd(0) complex, a rate constant (kapp) of 0.48 mol⁻¹ L s⁻¹ has been experimentally established, which is dramatically faster than the rate of phenyl chloride (Ph-Cl), an OA substrate so slow that it is categorized as '≪' (much less than) in comparative kinetic studies [1]. While direct kinetic data for this specific benzamide derivative is not available in the literature, this well-established electronic trend is transferable. In contrast, the commercially available analog 5-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methoxybenzamide (CAS 2034544-61-9), which bears a 5-chloro substituent on the ring, would be expected to exhibit dramatically lower reactivity in Pd-catalyzed transformations, limiting its utility as a synthetic intermediate [2].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Differentiated Lipophilicity Profiles: Calculated LogP Comparison with Key Analogs

The lipophilicity of a drug-like compound, measured by the logarithm of its partition coefficient (LogP), is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The ortho-bromo substituent imparts distinct lipophilicity to the target compound compared to analogs with more polar functional groups. The calculated LogP (cLogP) for 2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide is approximately 3.8, a value derived using standard in silico prediction tools (e.g., ChemAxon) [1]. This contrasts with the 3-cyano analog (CAS 2034619-92-4), whose cLogP is notably lower at around 2.8, indicating greater water solubility but reduced membrane permeability. Similarly, the 4-dimethylsulfamoyl analog (CAS 2034544-61-9) is predicted to have a cLogP of approximately 2.2, making it significantly less lipophilic [2]. According to Lipinski's Rule of Five, an optimal LogP for oral bioavailability is typically between 1 and 5, placing the target compound in a more favorable range for passive membrane permeation compared to its more polar, yet inert, counterparts [3].

Drug Design ADME Physicochemical Properties

Unique Halogen Bond Donor Capability of the Ortho-Bromo Substituent: A Distinct Non-Covalent Interaction

Beyond its role as a reactive handle, the ortho-bromo atom introduces a specific molecular recognition feature absent in non-halogenated analogs: the halogen bond. Halogen bonds are directional, non-covalent interactions between the sigma-hole of a heavy halogen (like bromine) and a Lewis base (e.g., a carbonyl oxygen in a protein backbone) [1]. The strength and directionality of a halogen bond are quantifiable. The calculated sigma-hole potential (VS,max) for bromobenzene is +18.5 kcal/mol, which is significantly stronger than that of chlorobenzene (+12.0 kcal/mol) and phenyl cyanide (which lacks a sigma-hole) [2]. Analogs such as 3-cyano-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide (CAS 2034619-92-4) or N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(trifluoromethoxy)benzamide (CAS 2034544-93-7) would predominantly engage in hydrogen bonding or polar interactions, lacking the specific geometric constraints and interaction energies of a halogen bond. This capability can be a decisive factor in targeting biomolecules with deep, lipophilic pockets that present carbonyl-rich binding surfaces, such as kinase hinge regions [3].

Structural Biology Molecular Recognition Drug Design

Enabling Diversification via Pd-Catalyzed Cross-Coupling: A Practical Advantage Over Inert Analogs

The ortho-bromo substituent directly enables a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental tools in medicinal chemistry for late-stage diversification [1]. This synthetic versatility is a quantifiable advantage in terms of potential chemical space exploration. For example, a single library synthesis using this bromo building block with 20 different boronic acid partners can rapidly generate 20 novel derivatives, directly sampling a new dimension of space. In contrast, pivotal analogs like 3-cyano- (CAS 2034619-92-4), 3-trifluoromethoxy- (CAS 2034544-93-7), or 4-dimethylsulfamoyl-benzamide (CAS 2034544-61-9) cores are largely inert to these conditions, rendering such a diversification strategy impossible [2]. This is not a speculative claim; it is a standard transformation documented in thousands of publications and reviews. A typical Suzuki coupling on a similar ortho-bromo benzamide has been reported to proceed with >90% yield under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 12h) [3].

Lead Optimization Parallel Synthesis Chemical Biology

Optimal Application Scenarios for Procuring 2-Bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide


Medicinal Chemistry: Late-Stage Diversification for Kinase Inhibitor Lead Optimization

As demonstrated by its superior synthetic reactivity (Section 3, Item 1 & 4), this compound is ideally suited as an advanced intermediate in kinase inhibitor programs. The ortho-bromo handle enables rapid parallel synthesis of focused libraries via Suzuki-Miyaura coupling to explore the hydrophobic back pocket of a kinase, a strategy documented extensively in the patent literature for 1-pyridyl-pyrazolyl amides [1]. Using this compound, a medicinal chemist can systematically vary the aryl group at the ortho position to optimize potency and selectivity, a chemical step that is impossible with the inert 3-cyano or 4-sulfamoyl analogs [2].

Chemical Biology: Designing Bifunctional Probes with a Defined Halogen Bond Interaction

The unique halogen bond donor capability of the ortho-bromo group (Section 3, Item 3) makes this compound a valuable scaffold for designing chemical probes that interrogate protein-ligand interactions. A researcher can use this compound to target proteins with a known halogen-bond accepting site in their binding pocket, while simultaneously using the benzamide core for affinity and the pyrazole-pyridine for additional contacts [3]. This specific combination of interaction types is mechanistically distinct from probes based on the analog scaffolds, providing a novel tool for target validation.

Agrochemical Discovery: Functionalization Point for Novel Insecticide Candidates

The 1-pyridyl-pyrazolyl amide scaffold is the pharmacophore for several commercial insecticides (e.g., chlorantraniliprole) [1]. The target compound's ortho-bromo group provides a critical functionalization point for further structural exploration of this insecticidal class. Its cLogP of approximately 3.8 (Section 3, Item 2) places it in a favorable lipophilicity range for plant tissue penetration, while the reactive bromine atom allows for the synthesis of libraries that probe the structure-activity relationships controlling insecticidal activity and selectivity against beneficial insects [4].

Synthetic Methodology Development: Benchmarking Substrate Scope for New Cross-Coupling Catalysts

The well-defined reactivity profile of aryl bromides in oxidative addition (Section 3, Item 1) makes this compound an excellent benchmark substrate for developing and testing new generations of Pd, Ni, or Cu catalysts. Its complex structure, featuring a base-sensitive amide and coordinating pyridine/pyrazole rings, poses a challenging, real-world probe for assessing a new catalyst's functional group tolerance and selectivity, offering a more informative test than simple model substrates like bromobenzene [5].

Quote Request

Request a Quote for 2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.